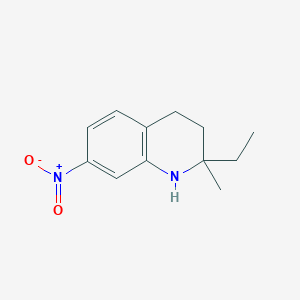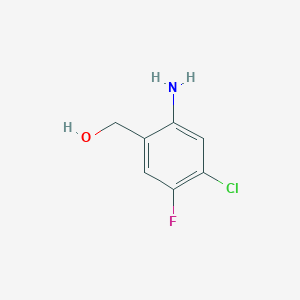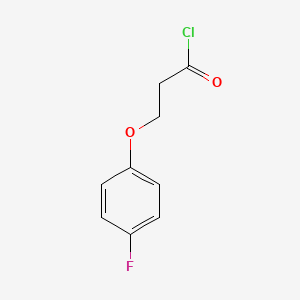
3-(4-Fluorophenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)propanoyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a carbonyl chloride derivative, characterized by the presence of a 4-fluorophenoxy group attached to a propanoyl chloride moiety. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction with Thionyl Chloride: One common method for preparing 3-(4-Fluorophenoxy)propanoyl chloride involves the reaction of 3-(4-fluorophenoxy)propanoic acid with thionyl chloride.
Oxalyl Chloride Method: Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 3-(4-Fluorophenoxy)propanoyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 3-(4-fluorophenoxy)propanoic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), benzene.
Catalysts: DMF (for oxalyl chloride method).
Major Products Formed
Amines: Formation of amides.
Alcohols: Formation of esters.
Thiols: Formation of thioesters.
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)propanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is employed in the preparation of advanced materials, including polymers and coatings.
Biological Studies: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenoxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)propanoyl chloride: Similar in structure but lacks the phenoxy group.
3-(4-Chlorophenoxy)propanoyl chloride: Contains a chlorine atom instead of a fluorine atom on the phenoxy group.
Uniqueness
3-(4-Fluorophenoxy)propanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
3-(4-fluorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO2/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 |
Clé InChI |
CPPBGBUEWTYGSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCC(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


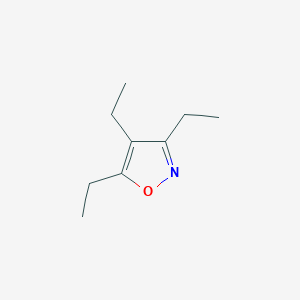

![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
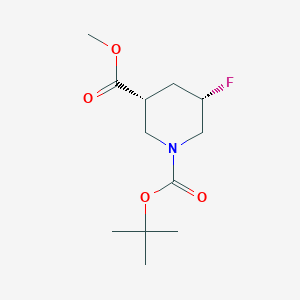
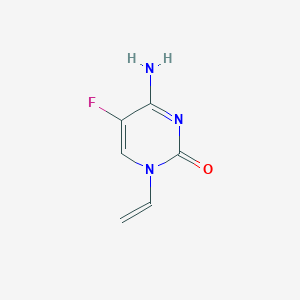

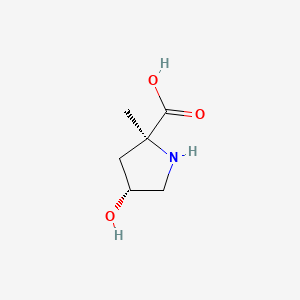
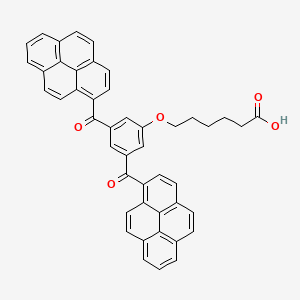

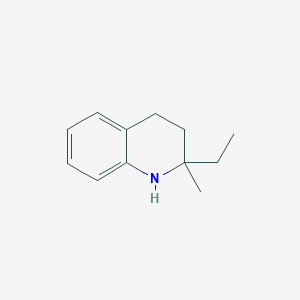
![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
